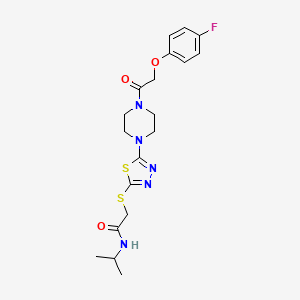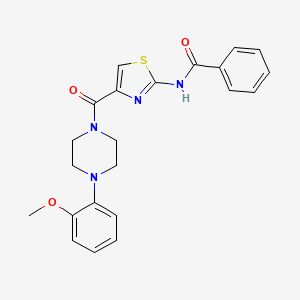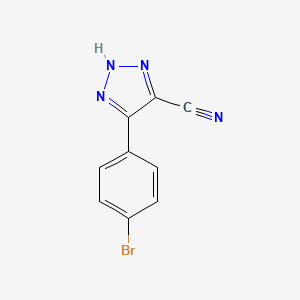
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、ブロモフェニル基とシアノ基で置換されたトリアゾール環を特徴とする複素環式化合物です。
2. 製法
合成経路および反応条件: 4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールの合成は、通常、適切な前駆体を制御された条件下で環化させることから始まります。 一般的な方法の1つは、4-ブロモベンジルブロミドとアジ化ナトリウムを反応させて対応するアジドを生成し、続いてニトリルと環化させることで目的のトリアゾール化合物を得る方法です .
工業的製法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、収量と純度を最適化してより大規模に行われます。 連続フローリアクターや自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-5-cyano-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form the corresponding azide, which then undergoes cyclization with a nitrile to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類: 4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下で、臭素原子は他の求核剤で置換される可能性があります。
酸化および還元: トリアゾール環は、酸化還元反応に参加してその電子特性を変えることができます。
一般的な試薬と条件:
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
カップリング: パラジウム触媒とボロン酸は、カップリング反応で一般的に使用されます。
主な生成物:
置換: 置換トリアゾールの生成。
酸化: 酸化されたトリアゾール誘導体。
カップリング: 拡張された共役を有するビアリール化合物。
4. 科学研究への応用
4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、科学研究においてさまざまな応用があります。
医薬品化学: これは、潜在的な抗菌、抗真菌、および抗癌活性を有する新薬の開発のための足場として役立ちます.
材料科学: この化合物は、ユニークな電気的および光学的特性を持つ先端材料の合成に使用されます。
生物学的研究: これは、酵素阻害およびタンパク質-リガンド相互作用の研究に使用されます。
工業的応用: この化合物は、農薬および特殊化学品の開発に使用されます.
科学的研究の応用
4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールの作用機序は、特定の分子標的との相互作用を伴います。 ブロモフェニル基は、タンパク質中の芳香族残基とπ-πスタッキング相互作用を起こす可能性があり、シアノ基は活性部位の残基と水素結合を形成する可能性があります。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物:
4-ブロモフェニル酢酸: ブロモフェニル基を共有していますが、トリアゾール環がありません.
4-ブロモビフェニル: 臭素置換基を持つビフェニル構造が含まれています.
4-ブロモフェニルイソシアネート: シアノ基の代わりにイソシアネート基を特徴としています.
独自性: 4-(4-ブロモフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、トリアゾール環にブロモフェニル基とシアノ基の両方が組み合わされているため、独特です。 この構造配列は、異なる電子特性と反応性を付与し、合成化学における汎用性の高いビルディングブロックであり、さまざまな研究アプリケーションにおける貴重なツールとなります。
類似化合物との比較
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the triazole ring.
4-Bromobiphenyl: Contains a biphenyl structure with a bromine substituent.
4-Bromophenyl Isocyanate: Features an isocyanate group instead of a cyano group.
Uniqueness: 4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole is unique due to its combination of a triazole ring with both bromophenyl and cyano substituents. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile building block in synthetic chemistry and a valuable tool in various research applications.
特性
IUPAC Name |
5-(4-bromophenyl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-6(2-4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRCHJZYFYITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119392-12-9 |
Source


|
| Record name | 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD23P37RMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
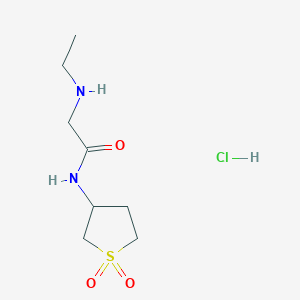
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)
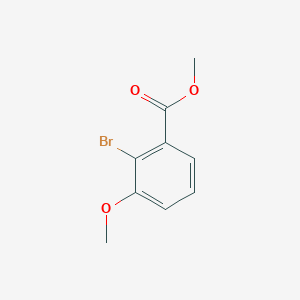
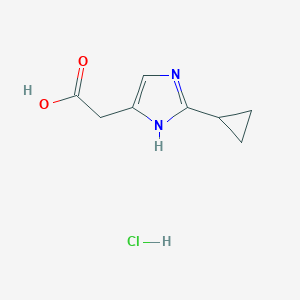
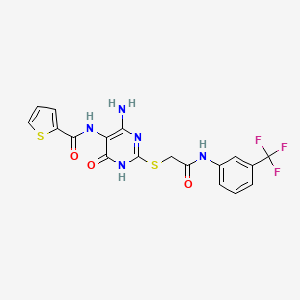
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2706034.png)
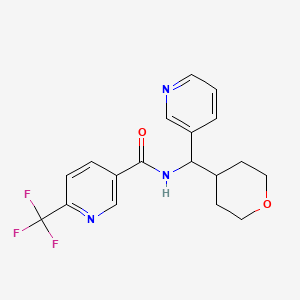
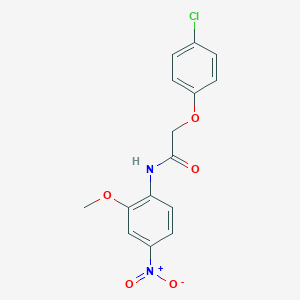
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
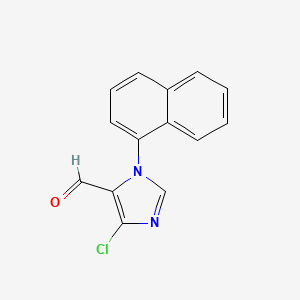
![8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2706041.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)
